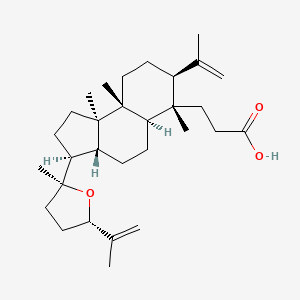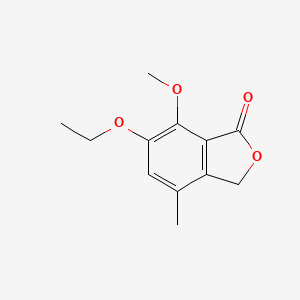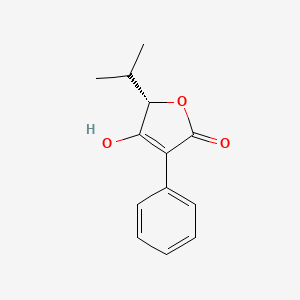![molecular formula C9H15NO2S B1181526 1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone CAS No. 113023-57-7](/img/structure/B1181526.png)
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Synthesis Analysis
The synthesis of oxazolidinone derivatives, including those with thioxo groups, involves the utilization of various chemical synthons and reactions. One approach involves the synthesis of fluorescent oxazole derivatives from chiral isocyanides, demonstrating the versatility of oxazolidinone scaffolds in organic synthesis (Tang & Verkade, 1996). Another method includes the formation of oxazolidinone derivatives via reactions involving stereogenic centers, highlighting the importance of stereochemistry in the synthesis of complex organic molecules (Chavda et al., 2006).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is characterized by a five-membered ring with heteroatoms, contributing to the compound's chemical and physical properties. The study of racemic methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate provides insight into the stereochemical relationships within the oxazolidinone framework, revealing the impact of steric interactions on molecular geometry (Hartung et al., 2003).
Chemical Reactions and Properties
Oxazolidinone derivatives participate in a variety of chemical reactions, reflecting their chemical properties. Efficient catalyst-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions illustrates the reactivity of these compounds toward carbon dioxide, showcasing their potential in synthetic and green chemistry applications (Xu et al., 2011).
Physical Properties Analysis
The physical properties of oxazolidinone derivatives are influenced by their molecular structure. The crystal structure of certain derivatives provides a basis for understanding the solid-state properties of these compounds, including their melting points, solubility, and crystallinity (Chavda et al., 2006).
Chemical Properties Analysis
The chemical properties of oxazolidinone derivatives, such as reactivity, stability, and functional group transformations, are central to their application in organic synthesis. The synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and CO2 through an electrochemical process highlights the compound's reactivity and the potential for green chemistry approaches (Feroci et al., 2005).
科研应用
Microbial Production of Propanol
Research indicates interest in microbial production processes for propanol, a value-added molecule with potential as a biofuel component or precursor for chemical synthesis. The development of synthetic propanol-producing pathways and optimization of fermentation conditions highlight the role of biochemical engineering in advancing renewable resource utilization (T. Walther & J. François, 2016).
Oxazolidinones in Antimicrobial Research
Oxazolidinones represent a novel class of synthetic antimicrobial agents displaying unique protein synthesis inhibition mechanisms. They show promise against resistant gram-positive organisms, with linezolid being a notable example for clinical development. Research into oxazolidinone derivatives continues to seek agents with greater potency and novel activity spectra (D. Diekema & R. Jones, 2000).
VOC Breath Biomarkers in Lung Cancer
Volatile organic compounds (VOCs) in breath analysis, including 1-propanol, are explored as biomarkers for lung cancer diagnosis. The review of scientific publications underscores the potential of breath analysis in lung cancer screening and the need for further research to develop effective diagnostic tools (Yannick Saalberg & M. Wolff, 2016).
Polymeric Biomaterials for Drug Delivery
Research at the Centre for Biomedical and Biomaterials Research in Mauritius focuses on polymeric nanobiomaterials for drug delivery, highlighting the role of advanced polymers in addressing health issues. The development of poly(ester-ether)s and studies on scaffold degradation and cell culture studies point to the importance of material science in medical applications (A. Bhaw-Luximon et al., 2014).
Safety And Hazards
未来方向
性质
IUPAC Name |
1-(4-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-4-8(11)10-7(6(2)3)5-12-9(10)13/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFJRBGCDTCBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=S)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4S)-4-(1-Methylethyl)-2-thioxo-3-oxazolidinyl]-1-propanone | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[Phosphinyldyne tris(oxy)] tris[3-aminopropyl-2-hydroxy-N,N-dimethyl 1-N -alkyl(C=6~18) trichlorides](/img/no-structure.png)


